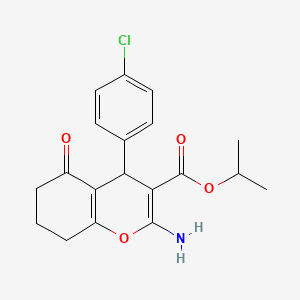![molecular formula C25H15N3O5 B11554191 2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11554191.png)
2-(naphthalen-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes naphthalene, benzoxazole, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aromatic aldehydes, amines, and nitro compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,4-dihydro-2H-naphthalen-1-one derivatives: These compounds are known for their mast cell stabilizing and anti-inflammatory properties.
Dichloroanilines: These are aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(E)-N-[2-(NAPHTHALEN-2-YL)-1,3-BENZOXAZOL-6-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H15N3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C25H15N3O5/c29-28(30)21-12-24-23(31-14-32-24)10-18(21)13-26-19-7-8-20-22(11-19)33-25(27-20)17-6-5-15-3-1-2-4-16(15)9-17/h1-13H,14H2 |
InChI Key |
FJAYYOBNIXPJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B11554111.png)
![2-bromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11554116.png)
![N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(5-nitro-2-piperidinophenyl)methylidene]amine](/img/structure/B11554117.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554125.png)
![Ethyl 4-[(3E)-3-({[(3-chloro-2-methylphenyl)carbamoyl]formamido}imino)butanamido]benzoate](/img/structure/B11554127.png)
![2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11554137.png)
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11554145.png)
![4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554155.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554160.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11554184.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554188.png)
![2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11554193.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11554197.png)
